An In-Depth Technical Guide to 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone: Properties, Synthesis, and Applications
Executive Summary
1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone is a highly functionalized aromatic ketone that serves as a strategic building block in modern synthetic chemistry. Its unique trifunctional architecture—featuring an electrophilic carbonyl center, a versatile iodine handle for cross-coupling, and an electron-withdrawing trifluoromethyl group for modulating electronic and pharmacokinetic properties—makes it an exceptionally valuable intermediate. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, logical synthetic routes, and reactivity profile. It is intended for researchers, medicinal chemists, and process development scientists who seek to leverage this compound's potential in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
Molecular Structure and Physicochemical Significance
1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone, with CAS Number 1393557-53-3, is a solid at ambient temperature. The molecule's utility is derived from the distinct and synergistic roles of its three primary functional groups arranged on a central benzene ring.
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The Acetyl Group (-COCH₃): This ketone functionality provides a reactive site for a wide range of classical carbonyl chemistry, including nucleophilic additions, reductions to form chiral alcohols, and condensations to build more complex carbon skeletons. The protons on the α-carbon are acidic, enabling enolate formation and subsequent functionalization.[1]
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The Iodo Group (-I): As a heavy halogen, iodine is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This provides a robust and reliable handle for introducing new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).
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The Trifluoromethyl Group (-CF₃): This moiety is a critical tool in medicinal chemistry.[2] The C-F bond's high dissociation energy (485.3 kJ/mol) enhances metabolic stability by blocking common sites of oxidative metabolism.[3] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can profoundly influence a molecule's pKa, membrane permeability, and binding affinity to biological targets.[3]
These groups are positioned in a 1,3,5-substitution pattern, minimizing steric hindrance and allowing each site to be addressed with a high degree of chemical selectivity.
Caption: Chemical structure of 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone.
Physicochemical and Spectroscopic Profile
The precise physicochemical properties and spectroscopic data are foundational for reaction monitoring, purification, and structural confirmation.
Table 1: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1393557-53-3 | |
| Molecular Formula | C₉H₆F₃IO | |
| Molecular Weight | 314.05 g/mol | |
| Appearance | Solid | |
| InChI Key | KHZYBONPCLMAAF-UHFFFAOYSA-N | |
| Storage Temperature | Ambient Temperature |
Table 2: Predicted Spectroscopic Data and Interpretation
| Technique | Predicted Signature | Rationale and Interpretation |
| ¹H NMR | δ ~8.0-8.5 ppm (3H, m, Ar-H), δ ~2.6 ppm (3H, s, -CH₃) | The three aromatic protons will appear as complex multiplets in the downfield region due to the strong deshielding effects of the carbonyl and trifluoromethyl groups. The methyl protons of the acetyl group will be a sharp singlet. |
| ¹³C NMR | δ ~196 ppm (C=O), δ ~130-140 ppm (Ar-C), δ ~123 ppm (q, -CF₃), δ ~95 ppm (Ar-C-I), δ ~27 ppm (-CH₃) | The carbonyl carbon is significantly downfield. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbon bonded to iodine will be shifted upfield relative to other aromatic carbons. |
| ¹⁹F NMR | δ ~ -63 ppm (s) | The three equivalent fluorine atoms of the trifluoromethyl group will produce a sharp singlet. |
| FT-IR | ~1690 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (C-F stretch, sym.), ~1130 cm⁻¹ (C-F stretch, asym.), ~500-600 cm⁻¹ (C-I stretch) | The spectrum will be dominated by a strong carbonyl absorption. The C-F stretches of the CF₃ group are typically very strong and characteristic.[4] The C-I stretch appears in the far-IR region. The spectrum of the non-iodinated analog, 3'-(trifluoromethyl)acetophenone, shows a strong carbonyl peak.[5] |
| Mass Spec (EI) | M⁺ at m/z = 314. Key fragments: m/z = 299 ([M-CH₃]⁺), m/z = 271 ([M-COCH₃]⁺), m/z = 187 ([M-I]⁺) | The molecular ion peak should be clearly visible. Common fragmentation pathways include the loss of the methyl radical, loss of the entire acetyl group, and cleavage of the C-I bond. The fragmentation of 3'-(trifluoromethyl)acetophenone serves as a useful reference.[6] |
Synthesis and Reactivity
A robust and scalable synthesis is critical for the widespread application of this building block. The reactivity profile dictates its utility in subsequent synthetic transformations.
Proposed Synthetic Pathway: Grignard Acetylation
The most logical and industrially relevant approach to synthesizing substituted acetophenones involves the reaction of an organometallic reagent with an acetylating agent. A Grignard-based route is highly effective.[7][8]
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Grignard Reagent
Objective: To prepare 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone from 1-bromo-3-iodo-5-(trifluoromethyl)benzene.
Materials:
-
1-Bromo-3-iodo-5-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (crystal)
-
Acetic anhydride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq.).
-
Add a single crystal of iodine to activate the magnesium surface.
-
In a separate flask, dissolve 1-bromo-3-iodo-5-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the aryl halide solution to the magnesium suspension and warm gently until the initiation of the exothermic reaction is observed.
-
Add the remaining aryl halide solution dropwise via an addition funnel, maintaining a gentle reflux. The selective formation of the Grignard reagent at the more reactive C-Br bond is expected.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[8]
-
-
Acetylation:
-
In a separate flame-dried flask, add acetic anhydride (1.5 eq.) to anhydrous THF and cool the solution to -20 °C using an appropriate cooling bath.
-
Transfer the freshly prepared Grignard reagent solution via cannula into the cold acetic anhydride solution dropwise, maintaining the internal temperature below 0 °C. The use of excess acetic anhydride helps prevent the formation of tertiary alcohol byproducts from a second Grignard addition.[9]
-
Once the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid product by flash column chromatography on silica gel or by recrystallization to yield the pure 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone.
-
Reactivity Profile
The molecule's synthetic value lies in its capacity for selective, stepwise functionalization.
Caption: Key reactive sites and potential synthetic transformations.
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Cross-Coupling at the C-I Bond: This is arguably the most powerful feature. The C-I bond is highly reactive towards oxidative addition with palladium(0) catalysts, enabling a vast array of cross-coupling reactions to build molecular complexity. This allows for the late-stage introduction of diverse aryl, heteroaryl, or alkynyl groups, a strategy widely used in the synthesis of pharmaceutical libraries.
-
Reactions at the Carbonyl Group: The ketone can be stereoselectively reduced to a secondary alcohol, a common pharmacophore. It can also undergo reductive amination to form amines or serve as an electrophile in aldol or Claisen-Schmidt condensations to form α,β-unsaturated systems like chalcones.[10]
-
α-Functionalization: The methyl protons can be deprotonated with a strong base (e.g., LDA) to form an enolate. This nucleophile can then react with various electrophiles, allowing for the introduction of halogens, alkyl groups, or other functionalities at the α-position.[1]
Applications in Research and Development
The strategic combination of functional groups makes this compound a high-value intermediate in several scientific domains.
Pharmaceutical Building Block
The primary application is in drug discovery and development.[11] The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and cell permeability.[3] The ability to perform cross-coupling at the iodine position and modify the ketone allows for the rapid generation of analog libraries to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its structural motifs are relevant to the synthesis of kinase inhibitors, GPCR modulators, and other therapeutically relevant small molecules. For instance, similar bis(trifluoromethyl)phenyl ethanone intermediates are crucial in synthesizing substance P (neurokinin-1) receptor antagonists.[7]
Agrochemical Synthesis
Substituted trifluoromethyl acetophenones are key precursors in the synthesis of modern pesticides and fungicides. The parent compound, 3'-(trifluoromethyl)acetophenone, is a known intermediate for the agrochemical trifloxystrobin, highlighting the industrial relevance of this chemical class.[8][12]
Materials Science
Highly fluorinated aromatic compounds are precursors to specialty polymers, liquid crystals, and organic electronic materials. The defined substitution pattern and reactive handles of 1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone make it a candidate for creating materials with tailored electronic properties, thermal stability, and hydrophobicity.[11]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. While a specific safety data sheet for this exact compound is not widely available, data from structurally related chemicals provide a strong basis for safe practices.
Table 3: Hazard Identification and Precautionary Measures
| Category | Information | Reference |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [13] |
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.[16]
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste disposal.[14] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13]
Conclusion
1-[3-Iodo-5-(trifluoromethyl)phenyl]ethanone is more than a simple chemical; it is a versatile platform for innovation. Its well-defined reactive sites allow for orthogonal chemical strategies, enabling the efficient construction of complex molecular architectures. The presence of the trifluoromethyl group provides a proven method for enhancing the druglike properties of bioactive molecules, while the iodo-substituent serves as a linchpin for advanced synthetic transformations. For researchers in medicinal chemistry, agrochemistry, and materials science, this compound represents a powerful and enabling tool for accelerating discovery and development programs.
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